

Application Note: Comprehensive NMR Characterization of 5-Bromo-2-methoxy-4-methylbenzoic acid

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Compound of Interest

Compound Name:	<i>5-Bromo-2-methoxy-4-methylbenzoic acid</i>
CAS No.:	90326-61-7
Cat. No.:	B1289782

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Introduction: The Imperative for Unambiguous Structural Verification

5-Bromo-2-methoxy-4-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications as a building block in medicinal chemistry and materials science. Its utility in these fields is critically dependent on its precise molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of the constitution and substitution pattern of such small organic molecules in solution.

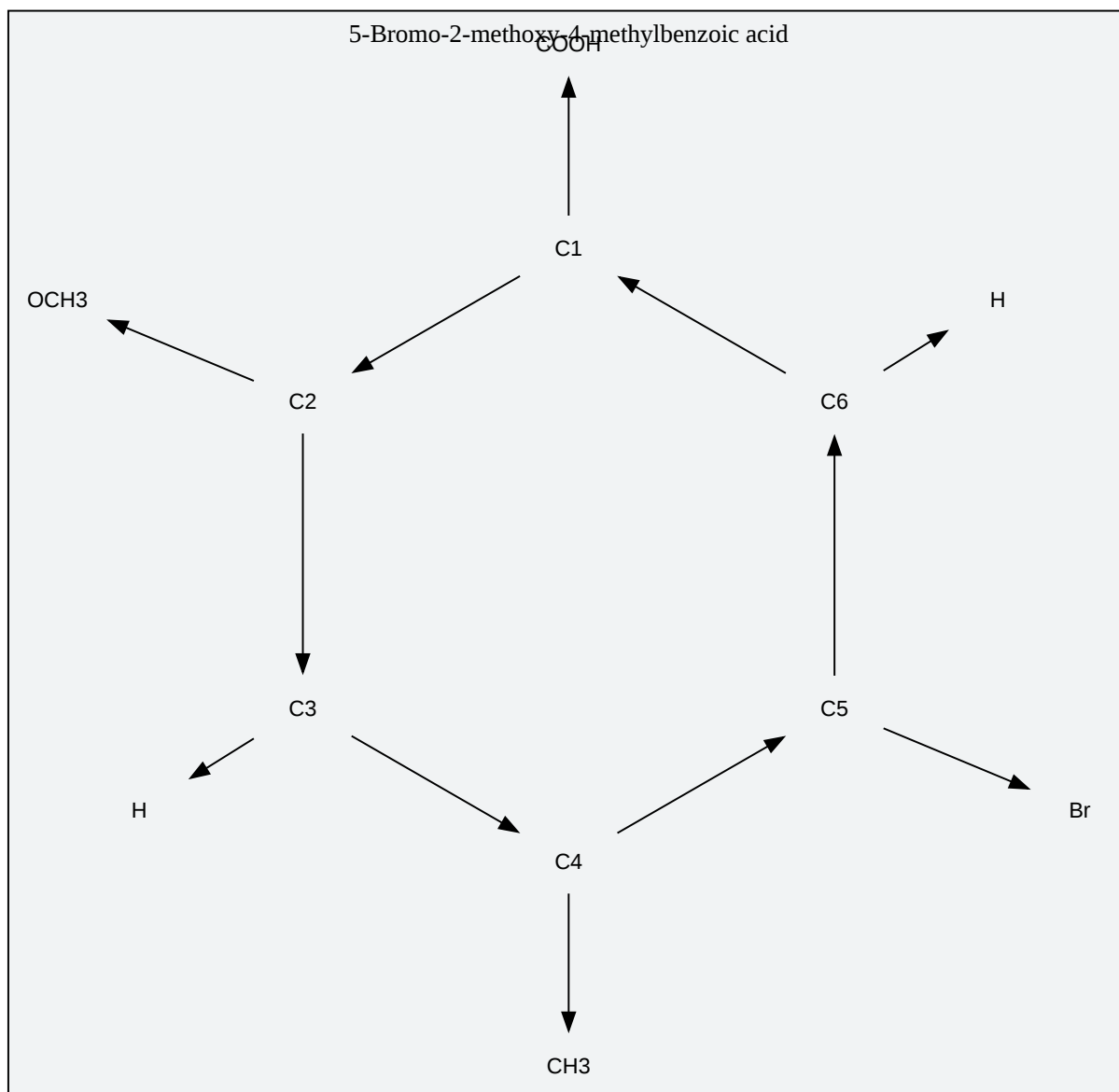
This application note provides a comprehensive guide for the complete NMR characterization of **5-Bromo-2-methoxy-4-methylbenzoic acid**. We will move beyond a simple listing of protocols to a deeper exploration of the rationale behind experimental choices, ensuring a robust and self-validating approach. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of not just how to acquire

NMR data, but why specific experiments are chosen and how to interpret the results with confidence.

Predicted NMR Spectral Characteristics: An Informed Hypothesis

Prior to any experimental work, a foundational understanding of the expected NMR spectra can be derived from established principles of chemical shifts and substituent effects on aromatic systems.^{[1][2][3]}

Structure and Numbering:



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Aromatic Ring Proton (^1H) Prediction: The benzene ring has two isolated aromatic protons.

- H-3: This proton is ortho to the bromine atom and meta to the carboxylic acid and methyl groups. It is expected to be a singlet and appear in the aromatic region.
- H-6: This proton is ortho to the carboxylic acid group and meta to the methoxy and bromine groups. It is also expected to be a singlet. Due to the deshielding effect of the adjacent carboxylic acid, H-6 is predicted to be downfield from H-3.

Substituent Proton (^1H) Prediction:

- -COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield, typically >10 ppm.[4] Its chemical shift can be highly dependent on concentration and solvent.
- -OCH₃: The methoxy protons will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.
- -CH₃: The methyl protons will appear as a sharp singlet, typically in the range of 2.0-2.5 ppm.

Carbon (^{13}C) Prediction: The molecule has 9 unique carbon atoms.

- -COOH: The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-185 ppm.[5]
- Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the bromine (C-5) will be shifted upfield due to the "heavy atom effect".[6] The carbon attached to the methoxy group (C-2) will be significantly downfield. The remaining aromatic carbons will have chemical shifts influenced by the various substituents.
- -OCH₃: The methoxy carbon will appear around 55-65 ppm.[7]
- -CH₃: The methyl carbon will be the most upfield signal, typically in the range of 15-25 ppm.

Experimental Protocols: A Validating Workflow

The following protocols are designed to provide a comprehensive dataset for the complete structural elucidation of **5-Bromo-2-methoxy-4-methylbenzoic acid**.

NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.

Choice of Solvent: A deuterated solvent is used to avoid a large protonated solvent signal that would obscure the analyte signals.[8] Deuterated chloroform (CDCl_3) is a good first choice for many organic molecules due to its ability to dissolve a wide range of compounds.[9][10]

However, the carboxylic acid proton may exchange with residual water or not be visible.

Deuterated dimethyl sulfoxide (DMSO-d_6) is an excellent alternative that will allow for the observation of the carboxylic acid proton due to its hydrogen-bonding capabilities.

Protocol:

- Weigh approximately 10-20 mg of **5-Bromo-2-methoxy-4-methylbenzoic acid** for ^1H NMR (50-100 mg for ^{13}C NMR) into a clean, dry vial.[11][12]
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[13][14] Note that many modern spectrometers can reference to the residual solvent peak.
- Gently agitate the vial to ensure complete dissolution. If necessary, sonicate for a few minutes.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[15]
- Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Data Acquisition Workflow

The following diagram illustrates the logical flow of experiments for a comprehensive characterization.

Caption: Workflow for NMR-based structural elucidation.

1D NMR Data Acquisition

- ^1H NMR:
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to obtain a narrow and symmetrical lineshape for the solvent peak.
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Integrate all signals to determine the relative number of protons.
- ^{13}C NMR:
 - Use the same locked and shimmed sample.
 - Acquire a proton-decoupled ^{13}C spectrum. This will result in all carbon signals appearing as singlets, simplifying the spectrum.[\[5\]](#)[\[16\]](#)
 - A larger number of scans will be required due to the low natural abundance of ^{13}C (typically several hundred to thousands of scans).
 - Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
 - Process the data similarly to the ^1H spectrum.

2D NMR Data Acquisition

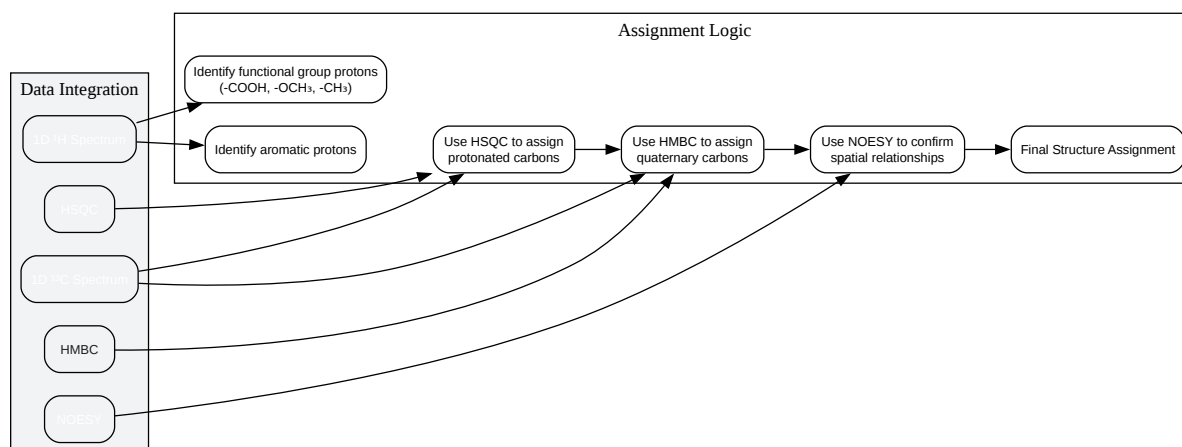
For unambiguous assignment, a suite of 2D NMR experiments is recommended.[\[17\]](#)

- COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. For this molecule, it will not show correlations between the isolated aromatic protons and other protons, confirming their singlet nature.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.^{[18][19][20]} This is crucial for assigning the protonated carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.^{[18][20]} It is essential for identifying quaternary (non-protonated) carbons and for piecing together the molecular framework.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are coupled through bonds.^{[21][22][23][24]} This is particularly useful for confirming the substitution pattern. For example, a NOE correlation between the methoxy protons and H-3 would be expected, as would a correlation between the methyl protons and H-3.

Data Analysis and Interpretation: From Spectra to Structure

A logical approach to spectral assignment is key to a confident structure determination.



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Caption: Logical flow for NMR spectral assignment.

Expected Data Summary:

Group	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Key HMBC Correlations	Key NOESY Correlations
-COOH	~13.0 (broad s, 1H)	~167	H-6	-
H-6	~7.8 (s, 1H)	~135	C-1, C-2, C-5, -COOH	-OCH ₃
H-3	~7.5 (s, 1H)	~115	C-2, C-4, C-5	-OCH ₃ , -CH ₃
-OCH ₃	~3.9 (s, 3H)	~56	C-2	H-3
-CH ₃	~2.4 (s, 3H)	~20	C-3, C-4, C-5	H-3
C-1	-	~125	-	-
C-2	-	~158	-	-
C-4	-	~140	-	-
C-5	-	~118	-	-

Note: The chemical shifts are estimates and will vary depending on the solvent and other experimental conditions.

Interpretation Steps:

- ¹H Spectrum: Identify the four singlet signals corresponding to the -COOH, aromatic, -OCH₃, and -CH₃ protons based on their characteristic chemical shifts and integrals.
- HSQC Spectrum: Correlate the aromatic proton signals to their directly attached carbons. Correlate the -OCH₃ and -CH₃ proton signals to their respective carbon signals.
- HMBC Spectrum:
 - Look for a correlation from the downfield aromatic proton (H-6) to the carbonyl carbon to confirm its position ortho to the carboxylic acid.
 - Observe correlations from the methoxy protons to C-2.

- Observe correlations from the methyl protons to C-3, C-4, and C-5.
- These long-range correlations will allow for the unambiguous assignment of all quaternary carbons.
- NOESY Spectrum:
 - A key observation will be a spatial correlation between the methoxy protons (-OCH₃) and one of the aromatic protons (H-3), confirming their proximity.
 - A correlation between the methyl protons (-CH₃) and H-3 will further solidify the assignment.
 - A correlation between the other aromatic proton (H-6) and the methoxy protons will also be expected.

Conclusion

By following this comprehensive protocol, a complete and unambiguous structural characterization of **5-Bromo-2-methoxy-4-methylbenzoic acid** can be achieved. The integration of 1D and 2D NMR techniques provides a self-validating dataset that goes beyond simple spectral acquisition to deliver a high level of confidence in the final structural assignment. This rigorous approach is essential for ensuring the quality and integrity of chemical entities used in research and development.

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